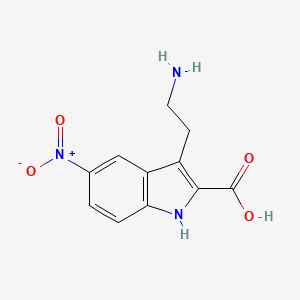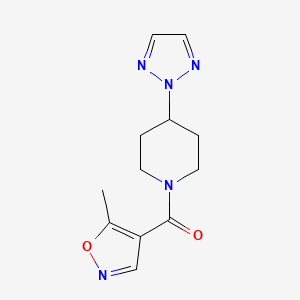![molecular formula C13H22N4O B2924421 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide CAS No. 1448076-42-3](/img/structure/B2924421.png)
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 4,6-Dimethylpyrimidine-2-amine and dimethylamine
- Conditions: Heating in the presence of a base such as sodium hydride
- Product: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]amine
Step 3: Formation of Butanamide Moiety
- Reactants: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]amine and 3-methylbutanoyl chloride
- Conditions: Stirring in an organic solvent such as dichloromethane
- Product: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl substituents. The final step involves the formation of the butanamide moiety.
-
Step 1: Synthesis of the Pyrimidine Core
- Reactants: Acetylacetone and guanidine
- Conditions: Reflux in ethanol
- Product: 4,6-Dimethylpyrimidine-2-amine
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent
- Major Products: Oxidized derivatives of the pyrimidine ring
-
Reduction:
- Reagents: Sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous solvent
- Major Products: Reduced amide or amine derivatives
-
Substitution:
- Reagents: Halogenating agents such as bromine or chlorine
- Conditions: Organic solvent, often with a catalyst
- Major Products: Halogenated pyrimidine derivatives
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Halogenating agents: Bromine, chlorine
- Solvents: Ethanol, dichloromethane, anhydrous solvents
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
- N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide
- 4-Dimethylaminopyridine
Comparison:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in having a dimethylamino group but differs in the core structure, leading to different chemical and biological properties.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Shares the dimethylamino group but has an acridine core, which affects its mechanism of action and applications.
4-Dimethylaminopyridine: Contains a dimethylamino group on a pyridine ring, commonly used as a catalyst in organic synthesis, highlighting its unique catalytic properties compared to the pyrimidine derivative.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWCNXMAAJHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2924342.png)
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924350.png)
![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)
![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)


